molecular formula C19H15N3O2S B11972422 (5E)-5-benzylidene-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-benzylidene-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11972422
M. Wt: 349.4 g/mol
InChI Key: DTAGUWSPJOVLGC-FOWTUZBSSA-N
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Description

5-BENZYLIDENE-2-(4-ETHOXYPHENYL)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYLIDENE-2-(4-ETHOXYPHENYL)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step organic reactions. A common synthetic route may include the condensation of appropriate benzaldehyde derivatives with thiazolotriazole intermediates under specific conditions such as refluxing in ethanol or other solvents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, thiazolotriazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research may focus on the compound’s ability to inhibit specific enzymes or pathways in microorganisms or cancer cells.

Medicine

In medicine, the compound could be explored for its therapeutic potential. This includes its use in drug development for treating various diseases.

Industry

Industrially, such compounds may be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-BENZYLIDENE-2-(4-ETHOXYPHENYL)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazole Derivatives: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocycles.

Uniqueness

The uniqueness of 5-BENZYLIDENE-2-(4-ETHOXYPHENYL)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

(5E)-5-benzylidene-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3O2S/c1-2-24-15-10-8-14(9-11-15)17-20-19-22(21-17)18(23)16(25-19)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3/b16-12+

InChI Key

DTAGUWSPJOVLGC-FOWTUZBSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2

Origin of Product

United States

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